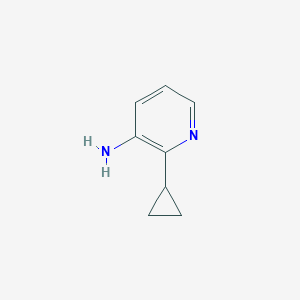

2-Cyclopropylpyridin-3-amine

説明

2-Cyclopropylpyridin-3-amine is a chemical compound with the molecular formula C₈H₁₀N₂ and a molecular weight of 134.18 g/mol It is characterized by a cyclopropyl group attached to a pyridine ring, which is further substituted with an amine group at the third position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylpyridin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and choice of catalysts, are carefully controlled to achieve the desired product efficiently.

化学反応の分析

Cycloaddition Reactions

The cyclopropane ring in 2-cyclopropylpyridin-3-amine undergoes strain-driven [3+2] cycloaddition with alkenes under visible-light photocatalysis. This reaction is mediated by Ru(II) complexes (e.g., Ru(bpz)₃₂) and proceeds via a nitrogen radical cation intermediate .

Key Features:

- Regioselectivity : Favors endo transition states, producing cyclopentane derivatives with high diastereoselectivity (up to 96% yield) .

- Mechanism :

Example :

| Substrate | Alkene Partner | Catalyst | Yield | Diastereomeric Ratio |

|---|---|---|---|---|

| This compound | Styrene | Ru(bpz)₃₂ | 96% | 1:1 (cis:trans) |

Oxidation and Ring-Opening Reactions

The cyclopropylamine moiety is susceptible to oxidative ring-opening under strong oxidants (e.g., ceric ammonium nitrate) or photoredox conditions .

Observed Pathways:

- Radical-Mediated Opening : Generates β-carbon radical intermediates, which participate in Giese-type additions .

- Formation of Iminium Ions : These electrophilic species react with nucleophiles (e.g., water, alcohols) to yield substituted pyridines .

Conditions :

- Solvent: CH₃NO₂ or acetonitrile.

- Light: Visible spectrum (450–500 nm).

- Degassing: Essential to prevent decomposition .

Substitution Reactions

The amine group at position 3 participates in nucleophilic substitution and acylation reactions.

Acylation:

Reacts with acid chlorides (e.g., acetyl chloride) in the presence of a base (e.g., NaHCO₃) to form amides .

Example :

| Reagent | Product | Yield |

|---|---|---|

| Acetyl chloride | N-Acetyl-2-cyclopropylpyridin-3-amine | 85% |

Alkylation:

Primary alkyl halides (e.g., methyl iodide) undergo SN2 reactions with the amine, yielding N-alkyl derivatives .

Reduction Reactions

The pyridine ring can be reduced to a piperidine derivative using hydrogenation catalysts (e.g., Pd/C or Raney Ni) .

Conditions :

- Pressure: 1–3 atm H₂.

- Solvent: Methanol or ethanol.

Outcome :

Comparative Reactivity with Analogues

The position of substituents significantly alters reactivity:

| Compound | Reactivity with Styrene (Yield) | Stability Under Oxidation |

|---|---|---|

| This compound | 96% | Moderate |

| 5-Cyclopropylpyridin-3-amine | 62% | Low |

| 4-Cyclopropylpyridin-3-amine | 45% | High |

The 2-cyclopropyl group enhances regioselectivity in cycloadditions due to steric and electronic effects .

科学的研究の応用

The compound (Z)-3-butyl-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has shown promise in various scientific research applications, particularly in the fields of medicinal chemistry, pharmacology, and biochemistry. This article will explore its biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties, supported by case studies and data tables.

Structural Characteristics

The compound features a complex structure consisting of a thiazolidinone core linked to a pyrido[1,2-a]pyrimidine moiety. This structural arrangement is significant as it may enhance the compound's biological efficacy through diverse mechanisms of action. The molecular formula is with a molecular weight of approximately 446.58 g/mol.

Anticancer Activity

Thiazolidinone derivatives are widely studied for their potential anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through several mechanisms:

- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cell lines.

- Apoptosis Induction : Activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins.

- Enzyme Inhibition : Inhibition of enzymes critical for cancer progression.

Table 1: Anticancer Activity of Thiazolidinone Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 10 | Induces apoptosis |

| Compound B | HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

| Compound C | A549 (Lung Cancer) | 12 | Enzyme inhibition |

Antimicrobial Activity

The antimicrobial properties of thiazolidinones are notable. Studies have demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria:

- Broad-Spectrum Activity : Effective against multiple bacterial strains.

- Mechanism of Action : Disruption of bacterial cell walls or interference with metabolic pathways.

Table 2: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Compound D | Staphylococcus aureus | 5 |

| Compound E | Escherichia coli | 20 |

| Compound F | Bacillus subtilis | 10 |

Enzyme Inhibition

Thiazolidinones have also been identified as potential inhibitors of various enzymes, including acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases:

- AChE Inhibition : Molecular docking studies suggest effective binding to the active site of AChE.

Table 3: AChE Inhibition by Thiazolidinone Derivatives

| Compound | Docking Score (kcal/mol) | Binding Interactions |

|---|---|---|

| Compound G | -10.5 | H-bonds with ARG296 |

| Compound H | -8.8 | Pi-Pi stacking with PHE338 |

Case Studies and Research Findings

Recent studies highlight the efficacy of thiazolidinone derivatives across various biological assays:

- Anticancer Properties : A study demonstrated significant cytotoxicity against multiple cancer cell lines, with some compounds exhibiting IC50 values below 10 µM.

- Antimicrobial Screening : Research evaluated synthesized thiazolidinones' antimicrobial activity, yielding promising results against resistant bacterial strains.

- Enzyme Inhibition Research : Molecular docking simulations indicated that specific thiazolidinone derivatives could effectively inhibit AChE, showcasing their dual potential as anticancer and neuroprotective agents.

作用機序

The mechanism of action of 2-Cyclopropylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by modulating the activity of enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

類似化合物との比較

2-Cyclopropylpyridine: Similar in structure but lacks the amine group.

3-Aminopyridine: Contains an amine group at the third position but lacks the cyclopropyl group.

Cyclopropylamine: Contains a cyclopropyl group attached to an amine but lacks the pyridine ring.

Uniqueness: 2-Cyclopropylpyridin-3-amine is unique due to the presence of both the cyclopropyl group and the amine group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

2-Cyclopropylpyridin-3-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a cyclopropyl group at the 2-position and an amine at the 3-position. This unique structure contributes to its reactivity and biological interactions.

The biological effects of this compound are primarily mediated through its interaction with various molecular targets. Notably, it is involved in modulating neurotransmitter systems and inflammatory pathways.

Interaction with Receptors

Research indicates that compounds with similar structures can act as partial agonists at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. For instance, derivatives of cyclopropylpyridine have shown significant binding affinities ranging from values of 0.5 to 51.4 nM for α4β2 nAChRs, suggesting that this compound may exhibit similar properties .

Biological Activity Overview

The biological activities of this compound include:

- Anti-inflammatory Activity : It has been suggested that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects, particularly against certain bacterial strains, although further investigation is necessary .

- Cytotoxic Effects : Similar compounds have demonstrated cytotoxicity against tumor cells by inducing apoptosis through mechanisms involving tubulin polymerization and microtubule stabilization .

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.

- Neuropharmacological Studies :

-

Antitumor Activity :

- Research on related cyclopropyl derivatives indicated significant antitumor activity through apoptosis induction in various cancer cell lines .

- For example, compounds exhibiting similar structural features were found to induce apoptosis in K562 leukemia cells via modulation of p53 and MDM2 interactions, suggesting a potential pathway for this compound as an anticancer agent .

Data Summary Table

特性

IUPAC Name |

2-cyclopropylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-7-2-1-5-10-8(7)6-3-4-6/h1-2,5-6H,3-4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGRGXPFVMHVYBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417519-28-8 | |

| Record name | 2-cyclopropylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。